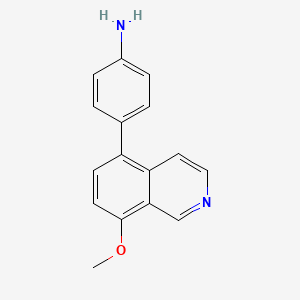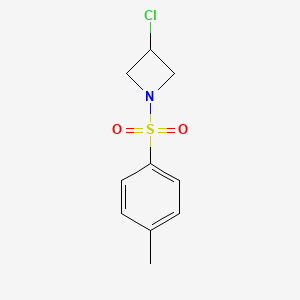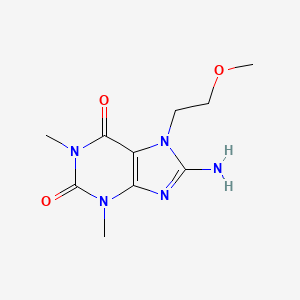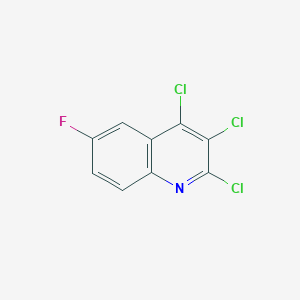![molecular formula C13H18N4O B11863839 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one is a synthetic compound known for its unique structure and potential applications in medicinal chemistry. This compound is characterized by a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[45]decan-8-one typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the nature of the interaction. The pathways involved often include signal transduction mechanisms mediated by G protein-coupled receptors or other cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oliceridine: A novel mu-opioid receptor agonist with a similar spirocyclic structure, used for its analgesic properties.
Uniqueness
This compound is unique due to its specific combination of a spirocyclic framework and multiple nitrogen atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse biological targets makes it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H18N4O |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
6-methyl-9-pyridin-3-yl-2,6,9-triazaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H18N4O/c1-16-8-12(18)17(11-3-2-5-14-7-11)10-13(16)4-6-15-9-13/h2-3,5,7,15H,4,6,8-10H2,1H3 |
Clave InChI |
RLTJRSHZKNPIEE-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N(CC12CCNC2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)











